
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde is an organic compound known for its unique structure and reactivity It features a cyclohexane ring substituted with a tert-butyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde typically involves the alkylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with tert-butyl chloride in the presence of a strong base, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as sulfuric acid or quaternary amines can facilitate the etherification and subsequent oxidation steps .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can participate in electrophilic substitution reactions, often facilitated by strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products
Oxidation: 4-(tert-Butyl)-alpha-methylcyclohexanecarboxylic acid.
Reduction: 4-(tert-Butyl)-alpha-methylcyclohexanepropanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the aldehyde group.
4-tert-Butylcatechol: Contains a catechol group instead of an aldehyde.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl derivatives.
Uniqueness
4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde is unique due to its combination of a cyclohexane ring, tert-butyl group, and aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
51367-70-5 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
3-(4-tert-butylcyclohexyl)-2-methylpropanal |
InChI |
InChI=1S/C14H26O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h10-13H,5-9H2,1-4H3 |
Clé InChI |
NIBKYVCIGOGNON-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC(CC1)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



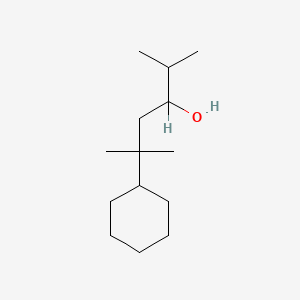
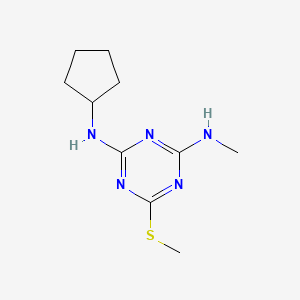
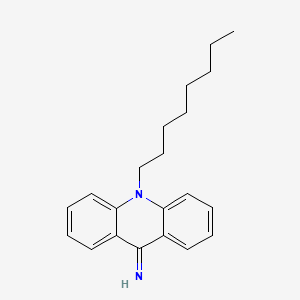
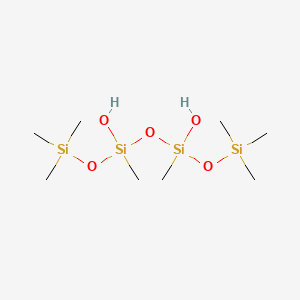
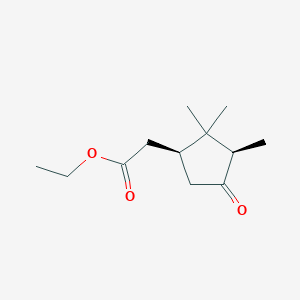

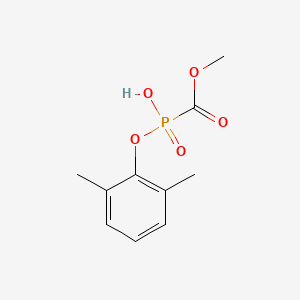
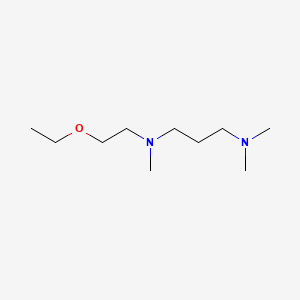
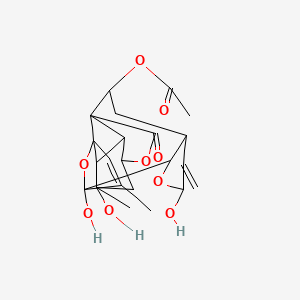

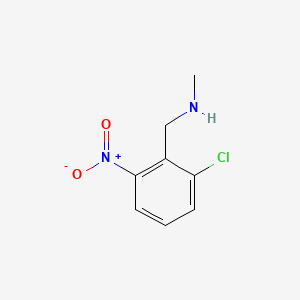
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)

